

synthesis of substituted pyridines using (3-Fluoropyridin-2-yl)boronic acid

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Compound of Interest

Compound Name: (3-Fluoropyridin-2-yl)boronic acid

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An In-Depth Guide to the Synthesis of Substituted Pyridines Using **(3-Fluoropyridin-2-yl)boronic Acid**

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 100 approved pharmaceutical agents.[1] Its strategic value is further amplified by the introduction of fluorine, an element with unique electronic properties that can profoundly influence a molecule's biological profile.[2][3] Incorporating fluorine can enhance metabolic stability, modulate the basicity of the pyridine nitrogen, and improve binding affinity to biological targets.[1][3] These benefits have made fluorinated pyridines highly sought-after motifs in modern drug discovery programs targeting a wide range of diseases, including cancer, central nervous system disorders, and inflammatory conditions.[2]

Among the most powerful and versatile methods for constructing the crucial carbon-carbon bonds needed to synthesize these complex molecules is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This guide provides a detailed examination of **(3-Fluoropyridin-2-yl)boronic acid** as a key building block in this context, offering comprehensive protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

Reagent Profile: (3-Fluoropyridin-2-yl)boronic acid

(3-Fluoropyridin-2-yl)boronic acid is a specialized organoboron compound designed for use in cross-coupling reactions. Understanding its properties and handling requirements is critical for successful and safe experimentation.

Property	Value
CAS Number	1070774-29-6[6][7]
Molecular Formula	C ₅ H ₅ BFNO ₂ [7]
Molecular Weight	140.91 g/mol [7]
Appearance	Typically a solid
IUPAC Name	(3-fluoro-2-pyridinyl)boronic acid[7]

Safety and Handling:

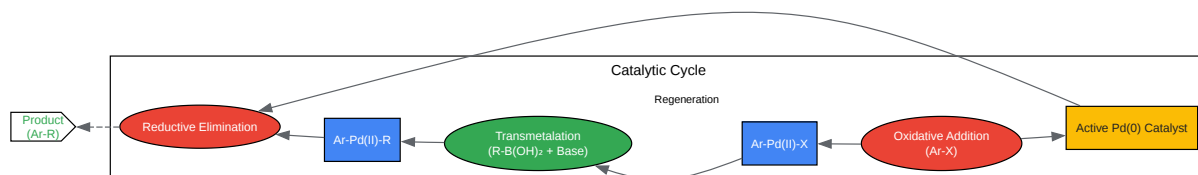
(3-Fluoropyridin-2-yl)boronic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

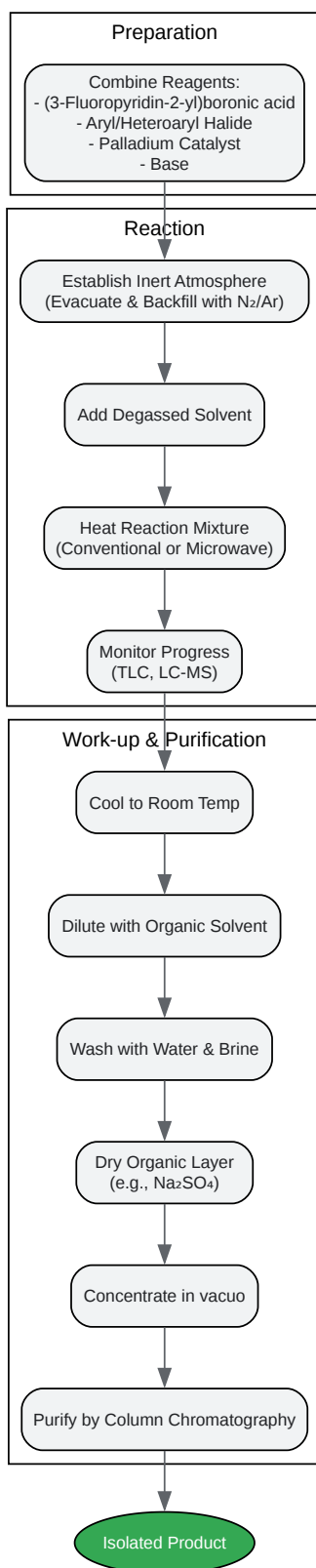
- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]
- Precautionary Measures:
 - Work in a well-ventilated area or fume hood.[8]
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses/goggles, and a lab coat.[8]
 - Avoid breathing dust.[8]
 - Wash hands thoroughly after handling.[8]
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[8]

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction's reliability stems from a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps, each crucial for the formation of the new C-C bond.^[4]^[5]

- **Oxidative Addition:** The active Pd(0) catalyst reacts with an organohalide (e.g., an aryl bromide), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.^[5]
- **Transmetalation:** In the presence of a base, the **(3-Fluoropyridin-2-yl)boronic acid** is converted into a more reactive boronate species. This species then transfers the fluoropyridinyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step.^[5]
- **Reductive Elimination:** The two organic fragments on the Pd(II) complex are eliminated, forming the final coupled product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.^[5]





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